Candidone
Overview
Description
Candidone is a flavanone isolated from the fruit of Derris indica. It has been shown to possess significant cytotoxic activity against human cancer cells and antimicrobial potential for the treatment of multiple drug-resistant bacterial infections .
Mechanism of Action
Target of Action
Candidone primarily targets Ergosterol , a principal sterol in the fungal cytoplasmic membrane . It also affects P-gp and ABCG2 , two multidrug-resistant cells .
Mode of Action
This compound binds irreversibly to Ergosterol, resulting in disruption of membrane integrity and ultimately cell death . This interaction with Ergosterol is crucial for its antifungal activity .
Biochemical Pathways
It has been shown to decrease the viability of certain cancer cells in a dose-dependent manner . It also reduces the mRNA expression of P-gp and ABCG2 in certain conditions .
Result of Action
This compound exhibits potent inhibitory activity against certain cancer cells, such as HepG2 cells . It promotes cell death by activating caspase-3 and -9, and decreasing the expression of antiapoptotic proteins . Furthermore, it inhibits the migration and invasion abilities of these cells .
Biochemical Analysis
Biochemical Properties
Candidone interacts with various biomolecules, including enzymes and proteins, within the cell . It has been shown to have a high binding affinity to DNA, specifically attaching to the A-T base pairs of the minor grooves of DNA . This interaction is facilitated by hydrophobic forces .
Cellular Effects
This compound has been found to exhibit potent inhibitory activity against HepG2 cells, a type of liver cancer cell . It induces apoptosis-associated changes, including detachment, cell shrinkage, and death . Furthermore, this compound has been shown to promote cell death by activating caspase-3 and -9, and decreasing the expression of antiapoptotic proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to promote cell death by activating caspase-3 and -9 . Additionally, it decreases the expression of antiapoptotic proteins, including p65, induced myeloid leukemia cell differentiation protein Mcl-1, B-cell lymphoma 2 (Bcl2), Bcl2-associated agonist of cell death, and survivin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of candidone involves the extraction from the fruit of Derris indica. The extraction process typically includes the use of organic solvents to isolate the active compound. The detailed synthetic route and reaction conditions for this compound are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. These processes would need to be optimized for yield and purity, potentially involving advanced chromatographic techniques and solvent systems.
Chemical Reactions Analysis
Types of Reactions: Candidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
Chemistry: Used as a model compound for studying flavanone chemistry and reactions.
Industry: Potential use in developing antimicrobial agents for treating drug-resistant bacterial infections.
Comparison with Similar Compounds
Naringenin: Another flavanone with similar cytotoxic and antimicrobial properties.
Hesperetin: Known for its antioxidant and anti-inflammatory effects.
Quercetin: A flavonoid with broad-spectrum biological activities, including anticancer and antimicrobial properties.
Uniqueness of Candidone: this compound is unique due to its potent inhibitory activity against HepG2 cells and its ability to induce apoptosis through multiple pathways. Its dual action as both a cytotoxic and antimicrobial agent makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-14(2)10-11-16-19(24-3)13-20(25-4)21-17(23)12-18(26-22(16)21)15-8-6-5-7-9-15/h5-10,13,18H,11-12H2,1-4H3/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYESOAFLKFHYHP-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998932 | |
Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77727-18-5 | |
Record name | (-)-Candidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77727-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-8-(3-methyl-2-butenyl)-2-phenyl-, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077727185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dimethoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77727-18-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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